Octahydro-[1,4]dioxino[2,3-c]pyridine
Description
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Properties
CAS No. |
933742-25-7 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-7-6(1)9-3-4-10-7/h6-8H,1-5H2 |
InChI Key |
ILUCEYQSSPPTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1OCCO2 |
Origin of Product |
United States |
Preparation Methods
Epoxide Synthesis via Corey–Chaikovsky Reaction
The synthesis of octahydro-dioxino[2,3-c]pyridine often begins with the preparation of epoxide intermediates using the Corey–Chaikovsky reaction. This method involves the oxidation of aldehydes or ketones to generate epoxides, which serve as critical precursors. For example, cyclopentanone derivatives are treated with a sulfonium ylide (generated from trimethylsulfoxonium iodide and sodium hydride) to form the corresponding epoxide. The reaction proceeds under mild conditions (0–25°C) and typically achieves high regioselectivity, making it suitable for large-scale production.
Epoxide Ring-Opening with Ethylene Glycol Monosodium Salt
The key step in this route is the ring-opening of the epoxide intermediate with ethylene glycol monosodium salt. This reaction is conducted in a polar aprotic solvent such as tetrahydrofuran (THF) at reflux temperatures (80–100°C). The sodium alkoxide nucleophile attacks the less hindered carbon of the epoxide, resulting in a diol intermediate. Notably, this step benefits from the steric and electronic effects of the epoxide substituents, which dictate the regiochemical outcome.
Cyclization to Form the Bicyclic Structure
The diol intermediate undergoes acid-catalyzed cyclization to form the 1,4-dioxane ring. Concentrated hydrochloric acid (HCl) is commonly employed, facilitating the elimination of water and the formation of the dioxino moiety. Subsequent reduction of the pyridine ring (e.g., using hydrogen gas and a palladium catalyst) yields the octahydro derivative. The final product, trans-octahydro-dioxino[2,3-c]pyridine hydrochloride , is obtained in 94% yield as white crystals with a melting point of 174–176°C.
Table 1: Reaction Parameters for the Corey–Chaikovsky Route
| Step | Conditions | Yield (%) |
|---|---|---|
| Epoxide synthesis | THF, 0–25°C, 2–4 h | 85–90 |
| Ring-opening | THF, reflux, 6–8 h | 88 |
| Cyclization | HCl (conc.), 25°C, 12 h | 94 |
Palladium-Catalyzed Coupling Strategy
Substrate Preparation: 7-Protected Oxazinone Derivatives
An alternative approach involves the use of 7-protected octahydro-2H-pyrido[4,3-e]oxazin-2-one derivatives as substrates. These compounds are synthesized via a multi-step sequence starting from amino alcohol precursors. For instance, amino alcohols are treated with phosgene analogs (e.g., triphosgene) in dichloromethane (DCM) to form oxazinone rings. Protection of the nitrogen atom (e.g., with benzyl or tert-butoxycarbonyl groups) ensures compatibility with subsequent coupling reactions.
sp³–sp² Cross-Coupling with Aromatic Partners
The oxazinone derivatives are subjected to palladium-catalyzed coupling reactions with aryl halides or triflates. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate [Pd(OAc)₂] combined with ligands (e.g., XantPhos or BrettPhos) are employed in solvents like toluene or 1,4-dioxane. The reaction proceeds at elevated temperatures (80–120°C) over 12–24 hours, facilitating the formation of the dioxino-pyridine framework.
Deprotection and Final Modifications
Following coupling, the protecting group is removed under acidic (e.g., HCl in dioxane) or reductive (e.g., hydrogenolysis) conditions. Additional functionalization, such as reductive amination or alkylation, may be performed to introduce substituents on the pyridine ring. This method offers flexibility in tailoring the compound’s pharmacological profile but requires careful optimization to avoid side reactions.
Table 2: Palladium-Catalyzed Coupling Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/XantPhos |
| Solvent | Toluene, 1,4-dioxane |
| Temperature | 80–120°C |
| Reaction Time | 12–24 h |
| Yield Range | 70–85% |
Alternative Synthetic Strategies
Reductive Amination of Diketones
A less common route involves the reductive amination of diketones with primary amines. For example, 1,4-dioxane-2,5-dione is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to form the pyridine ring. While this method avoids transition-metal catalysts, it suffers from lower yields (50–60%) and limited substrate scope.
Cycloaddition Approaches
[4+2] Cycloaddition reactions between dienes and nitroso compounds have been explored for constructing the dioxino ring. However, these methods are hindered by poor regioselectivity and the need for high-pressure conditions, rendering them impractical for large-scale synthesis.
Comparative Analysis of Methods
Yield and Scalability
The Corey–Chaikovsky route outperforms other methods in yield (94%) and scalability, making it the preferred choice for industrial applications. In contrast, palladium-catalyzed coupling offers modularity but requires costly catalysts and stringent anhydrous conditions.
Functional Group Compatibility
Palladium-mediated methods allow for the introduction of diverse aryl groups at the 7-position, enabling structure-activity relationship (SAR) studies. The epoxide route, however, is limited to alkyl or cycloalkyl substituents due to the constraints of the Corey–Chaikovsky reaction .
Q & A
Q. What are the common synthetic routes for Octahydro-[1,4]dioxino[2,3-c]pyridine?
The synthesis of octahydro-dioxino-pyridine derivatives typically involves cyclization reactions. For example, Knorr-type reactions using hydrazones and dicarbonyl precursors can form the bicyclic framework . Regioselective methods, such as microwave-assisted synthesis or controlled cyclization of diols with amines, are also employed to optimize yields and minimize side products . Reaction conditions (e.g., solvent, temperature) must be carefully tuned to avoid competing pathways.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm ring fusion patterns.
- Infrared (IR) spectroscopy : Detects functional groups like ethers or amines within the heterocyclic system.
- X-ray crystallography : Resolves absolute stereochemistry and bond angles in crystalline forms .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What preliminary methods are used to evaluate biological activity?
In vitro assays are standard for initial screening:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like calcium channels or kinases .
- Radical scavenging tests : DPPH assays assess antioxidant potential, with substituents (e.g., electron-withdrawing groups) modulating activity .
- Cellular viability assays : MTT or apoptosis assays in disease-relevant cell lines.
Advanced Research Questions
Q. How can stereochemical configurations of enantiomers be resolved experimentally and computationally?
- Vibrational Circular Dichroism (VCD) : Compares experimental and simulated spectra to assign absolute configurations .
- Density Functional Theory (DFT) : Predicts vibrational modes and optimizes geometries for comparison with experimental data. Grid settings in DFT must be calibrated to avoid artifacts .
- Chiral chromatography : Separates enantiomers using chiral stationary phases, validated by polarimetry.
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR studies involve systematic modifications:
- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to assess effects on bioactivity .
- Ring saturation : Compare octahydro (saturated) vs. dihydro (partially unsaturated) analogs for conformational rigidity .
- Pharmacophore mapping : Use docking simulations to identify critical interactions with biological targets (e.g., enzyme active sites) .
Q. How to address contradictory data in biological activity studies?
Contradictions often arise from assay conditions or substituent effects. For example:
- Electron-withdrawing groups may enhance antioxidant activity in DPPH assays but reduce binding affinity in enzyme assays due to steric hindrance .
- Statistical modeling : Multivariate analysis (e.g., PCA) correlates IC₅₀ values with electronic (Hammett σ), lipophilic (logP), and steric parameters .
- Dose-response validation : Replicate studies across multiple cell lines or enzymatic isoforms to confirm trends.
Q. What computational methods predict reactivity and metabolic stability?
- DFT calculations : Model transition states for reactions like oxidation or ring-opening .
- Molecular docking : Predict binding modes with cytochrome P450 enzymes to assess metabolic liabilities .
- ADMET prediction tools : Software like SwissADME estimates solubility, permeability, and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
